Cas no 2648918-07-2 ((2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylbutanamidopropanoic acid)

(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylbutanamidopropanoic acid 化学的及び物理的性質
名前と識別子
-
- (2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylbutanamidopropanoic acid
- (2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2-dimethylbutanamido]propanoic acid
- 2648918-07-2
- EN300-1503111
-
- インチ: 1S/C24H28N2O5/c1-14(22(27)26(4)16(3)23(28)29)15(2)25-24(30)31-13-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,14-16,21H,13H2,1-4H3,(H,25,30)(H,28,29)/t14?,15?,16-/m0/s1
- InChIKey: WUZAEVZINAPRTQ-GPANFISMSA-N
- ほほえんだ: O(C(NC(C)C(C)C(N(C)[C@H](C(=O)O)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 424.19982200g/mol
- どういたいしつりょう: 424.19982200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 31
- 回転可能化学結合数: 8
- 複雑さ: 646
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylbutanamidopropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1503111-100mg |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2-dimethylbutanamido]propanoic acid |
2648918-07-2 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1503111-2500mg |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2-dimethylbutanamido]propanoic acid |
2648918-07-2 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1503111-250mg |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2-dimethylbutanamido]propanoic acid |
2648918-07-2 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1503111-500mg |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2-dimethylbutanamido]propanoic acid |
2648918-07-2 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1503111-10.0g |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2-dimethylbutanamido]propanoic acid |
2648918-07-2 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1503111-5000mg |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2-dimethylbutanamido]propanoic acid |
2648918-07-2 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1503111-0.05g |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2-dimethylbutanamido]propanoic acid |
2648918-07-2 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1503111-1.0g |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2-dimethylbutanamido]propanoic acid |
2648918-07-2 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1503111-0.1g |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2-dimethylbutanamido]propanoic acid |
2648918-07-2 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1503111-5.0g |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2-dimethylbutanamido]propanoic acid |
2648918-07-2 | 5g |
$9769.0 | 2023-06-05 |
(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylbutanamidopropanoic acid 関連文献
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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5. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylbutanamidopropanoic acidに関する追加情報
(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylbutanamidopropanoic acid (CAS No. 2648918-07-2)
(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylbutanamidopropanoic acid (CAS No. 2648918-07-2) is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a protected amino acid derivative, plays a crucial role in the development of novel therapeutic agents and advanced biotechnological applications.
The structure of this compound is characterized by a (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) protecting group attached to the amino group, which is a common strategy used to prevent premature reactivity during synthetic processes. The presence of the Fmoc group ensures that the amino functionality remains inert until it is selectively deprotected, allowing for precise control over the chemical reactions involved in the synthesis of complex molecules.
The (2S)-configuration of the compound indicates that it possesses a chiral center, which is essential for its biological activity. Chirality is a critical factor in drug design, as enantiomers can exhibit significantly different pharmacological properties. The (S)-enantiomer of this compound is particularly important in many therapeutic applications due to its enhanced bioavailability and reduced side effects compared to its racemic counterpart.
Recent studies have highlighted the potential of (2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylbutanamidopropanoic acid in various medicinal applications. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can effectively inhibit specific enzymes involved in inflammatory pathways, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Moreover, researchers at the University of California have explored the use of this compound in the development of peptide-based therapeutics. The Fmoc protection strategy allows for the sequential addition of amino acids to form complex peptides with high purity and yield. This approach has been particularly useful in the synthesis of peptides for cancer immunotherapy, where precise control over peptide structure is crucial for eliciting an effective immune response.
In addition to its therapeutic potential, (2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylbutanamidopropanoic acid has also been investigated for its role in drug delivery systems. The compound's unique structure enables it to be incorporated into nanocarriers, such as liposomes and polymeric nanoparticles, which can enhance drug solubility and stability while minimizing toxicity. This makes it an attractive option for targeted drug delivery in various diseases, including cancer and neurodegenerative disorders.
The synthesis of (2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylbutanamidopropanoic acid involves several well-established chemical reactions. The first step typically involves the protection of the amino group using Fmoc chloride, followed by the coupling of the protected amino acid with an appropriate carboxylic acid using a coupling agent such as HATU or EDC·HCl. The final step involves deprotection under mild conditions to yield the desired product.
One of the key challenges in working with this compound is maintaining its stability during storage and handling. To address this issue, researchers have developed various strategies, including the use of inert atmospheres and controlled temperature conditions. These measures ensure that the compound remains active and retains its desired properties throughout its lifecycle.
In conclusion, (2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylbutanamidopropanoic acid (CAS No. 2648918-07-2) represents a significant advancement in the field of medicinal chemistry and pharmaceutical research. Its unique structural features and versatile applications make it a valuable tool for developing novel therapeutic agents and improving drug delivery systems. As research continues to uncover new possibilities for this compound, it is poised to play an increasingly important role in advancing medical treatments and improving patient outcomes.
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